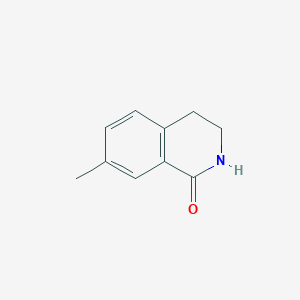
4-Methylbenzylmagnesium chloride
Übersicht
Beschreibung
4-Methylbenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it invaluable in the field of organic chemistry. The compound has the molecular formula C₈H₉ClMg and is typically used in solution form, often in tetrahydrofuran (THF).
Vorbereitungsmethoden
4-Methylbenzylmagnesium chloride is synthesized through the reaction of 4-methylbenzyl chloride with magnesium in the presence of an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H4CH3CH2Cl+Mg→C6H4CH3CH2MgCl
This reaction is usually conducted at room temperature and can take several hours to complete .
Analyse Chemischer Reaktionen
4-Methylbenzylmagnesium chloride undergoes a variety of chemical reactions, primarily due to its nature as a Grignard reagent. Some of the key reactions include:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: While not typically used for oxidation or reduction, it can participate in such reactions under specific conditions.
Common reagents used in these reactions include aldehydes, ketones, esters, and halides. The major products formed are often alcohols and new carbon-carbon bonded compounds .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It can be used to modify biomolecules for research purposes
Wirkmechanismus
The mechanism of action of 4-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, making it highly nucleophilic .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzylmagnesium chloride is similar to other Grignard reagents like phenylmagnesium bromide and ethylmagnesium bromide. its unique structure allows for specific reactivity patterns, particularly in the formation of sterically hindered alcohols and other complex molecules. Similar compounds include:
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- 2-Methylbenzylmagnesium chloride
- 3-Methylbenzylmagnesium chloride .
Eigenschaften
IUPAC Name |
magnesium;1-methanidyl-4-methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPDYTXGLHYDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461541 | |
| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29875-07-8 | |
| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


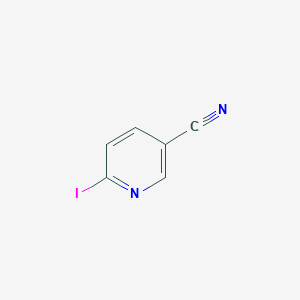
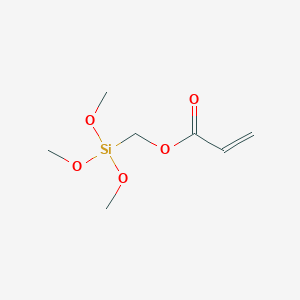

![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)
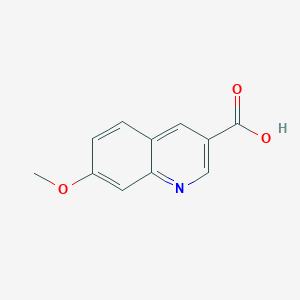

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

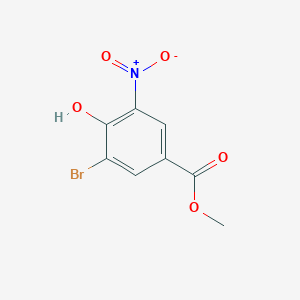

![3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B1590991.png)
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
